molecular formula C3H9Cl3NPSi B8273478 Phosphorimidic trichloride, (trimethylsilyl)- CAS No. 40678-60-2

Phosphorimidic trichloride, (trimethylsilyl)-

Cat. No. B8273478
CAS RN: 40678-60-2
M. Wt: 224.52 g/mol
InChI Key: SOPLWKIXDXHNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorimidic trichloride, (trimethylsilyl)- is a useful research compound. Its molecular formula is C3H9Cl3NPSi and its molecular weight is 224.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphorimidic trichloride, (trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorimidic trichloride, (trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40678-60-2

Product Name

Phosphorimidic trichloride, (trimethylsilyl)-

Molecular Formula

C3H9Cl3NPSi

Molecular Weight

224.52 g/mol

IUPAC Name

trichloro(trimethylsilylimino)-λ5-phosphane

InChI

InChI=1S/C3H9Cl3NPSi/c1-9(2,3)7-8(4,5)6/h1-3H3

InChI Key

SOPLWKIXDXHNTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=P(Cl)(Cl)Cl

Related CAS

164467-02-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl ether (250 ml) was added with stirring to a flask cooled in an ice/water bath containing lithium bis(trimethylsilyl)amide (27.7 g, 0.17 mol). Phosphorus trichloride (14.5 ml, 0.17 mol) was then added and the mixture stirred for a further 5-10 minutes before removing the ice water bath. Stirring was continued at ambient temperature for a further 1-2 hours. The reaction flask was then cooled again in an ice/water bath and sulfuryl chloride (13.3 ml, 0.17 mol) added. The mixture was stirred for a further 10-15 minutes before removing the ice/water bath and stirring at ambient for a further 1-2 hours or until the reaction was complete, as indicated by 31P {1H} NMR spectroscopy. The product was isolated in pure form via vacuum distillation.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
13.3 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.